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Compound of Interest

Compound Name:
3-Chloro-2-fluoro-6-

methoxybenzoic acid

CAS No.: 1782016-34-5

Cat. No.: B2893522

Get Quote

Chemical Identity & Nomenclature
This compound represents a specific "mixed-halogen" substitution pattern on the benzoic acid

core, distinguishing it from common herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic

acid).[1][2] Its steric and electronic profile is dominated by the ortho-substituents (Fluoro and

Methoxy), which twist the carboxyl group out of planarity, influencing both solubility and

metabolic stability.[1][2]
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Identifier Details

IUPAC Name 3-Chloro-2-fluoro-6-methoxybenzoic acid

Common Synonyms
2-Fluoro-3-chloro-6-methoxybenzoic acid; 6-

Methoxy-2-fluoro-3-chlorobenzoic acid

CAS Registry Number
120033-78-1 (Note: CAS assignment may vary

by salt form; verify specific batch COA)

PubChem CID

Molecular Formula C₈H₆ClFO₃

SMILES COC1=C(C(=O)O)C(F)=C(Cl)C=C1

Molecular Weight 204.58 g/mol

Physicochemical Profile
The presence of the fluorine atom at the C2 position, adjacent to the carboxylic acid,

significantly lowers the pKa compared to non-fluorinated analogs due to the inductive electron-

withdrawing effect (-I).[1][2]
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Property Value / Characteristic Implication for Research

Appearance
Off-white to pale yellow

crystalline solid

Quality indicator; color shift

suggests oxidation of phenol

impurities.[1][2]

Predicted pKa ~1.8 – 2.1

Highly acidic; exists as a

carboxylate anion at

physiological pH (7.4).[2]

LogP (Predicted) ~2.1

Moderate lipophilicity; suitable

for agrochemical foliar uptake.

[2]

H-Bond Donors 1 (COOH)

Primary site for supramolecular

interaction or receptor binding.

[1][2]

H-Bond Acceptors 4 (C=O, OH, F, OMe)

The fluorine acts as a weak

acceptor but strong

conformational lock.[1][2]

Synthetic Pathways & Process Chemistry[1][2]
The synthesis of 3-Chloro-2-fluoro-6-methoxybenzoic acid is non-trivial due to the

requirement for specific regiochemical placement of three different substituents. Two primary

routes are validated by industrial aromatic chemistry principles: Nucleophilic Aromatic

Substitution (SNAr) and Directed Ortho Metalation (DoM).[2]

Route A: Regioselective SNAr (Scalable)
This is the preferred route for kilogram-scale production.[1][2] It relies on the electronic

activation of polyfluorinated benzoates.[1][2]

Precursor: 3-Chloro-2,6-difluorobenzoic acid.[1][2]

Reagent: Sodium Methoxide (NaOMe) in Methanol.[2]
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Mechanism: The methoxide anion attacks the aromatic ring.[1][2] The C6-fluorine is sterically

less hindered than the C2-fluorine (which is flanked by the bulky C3-chlorine).[1][2]

Outcome: High regioselectivity for the 6-methoxy product.[1][2]

Route B: Directed Ortho Metalation (Medicinal
Chemistry Scale)
Used when starting from anisole derivatives.[2]

Precursor: 1-Chloro-2-fluoro-4-methoxybenzene.[1][2]

Reagents: LDA (Lithium Diisopropylamide) / THF / -78°C, followed by CO₂ quench.

Mechanism: The Lithium base deprotonates the position ortho to the fluorine (C3 of the ring,

which becomes C2 in the acid numbering).[1][2] Correction: The directing effects of F and

OMe compete.[1][2] This route is often lower yield due to isomer mixtures.[1][2]

Visualization: Synthetic Workflow
The following diagram illustrates the optimal SNAr pathway and potential side reactions.

3-Chloro-2,6-difluorobenzoic Acid
(Starting Material)

Meisenheimer Complex
(Transient)

Nucleophilic Attack

NaOMe / MeOH
(0°C to Reflux)

3-Chloro-2-fluoro-6-methoxybenzoic Acid
(Target)

F- Elimination
(Major Path)

Isomer Impurity
(2-Methoxy-6-fluoro...)

Steric Leakage
(Minor Path)

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr),

favoring displacement of the sterically accessible C6-fluorine.[1][2]

Reactivity & Functionalization
This molecule serves as a versatile scaffold.[1][2] The "Tetra-substituted" pattern (COOH, F, Cl,

OMe) creates a unique steric pocket, valuable for designing inhibitors that require specific
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conformational locks.[1][2]

Key Reaction Centers:
Carboxylic Acid (C1): Standard coupling (HATU/EDC) to form amides.[1][2] Note: The ortho-

fluoro group increases the electrophilicity of the carbonyl carbon but also adds steric bulk,

requiring longer reaction times.[1][2]

Aryl Fluoride (C2): Labile to further SNAr under forcing conditions (e.g., heating with amines

in DMSO), allowing the introduction of amino side chains.[1][2]

Aryl Chloride (C3): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig) to extend the carbon skeleton.[1][2]

Experimental Protocol: Amide Coupling (General
Procedure)
To generate a library of bio-active amides:

Activation: Dissolve 1.0 eq of 3-Chloro-2-fluoro-6-methoxybenzoic acid in dry DMF. Add

1.2 eq HATU and 2.0 eq DIPEA.[1][2] Stir for 15 min at RT.[1][2]

Coupling: Add 1.1 eq of the desired amine.[1][2]

Monitoring: Monitor by LC-MS. The reaction typically completes in 4–6 hours.[1][2]

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and sat.

NaHCO₃. Dry over MgSO₄.[1][2]

Industrial & Pharmaceutical Applications
Agrochemicals (Synthetic Auxins)
This compound is a structural analog of Dicamba and Quinclorac.[1][2] The substitution of

Chlorine with Fluorine (C2) and the addition of the Methoxy group (C6) alters the binding

affinity to the TIR1 ubiquitin ligase complex (the auxin receptor).[1][2]
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Benefit: Fluorination often improves metabolic stability against hydroxylation in plants,

potentially extending the herbicide's half-life or altering selectivity between crops and weeds.

[1][2]

Pharmaceutical Scaffolds
The 2,6-disubstituted benzoate motif is a "privileged structure" in medicinal chemistry, often

used to force the amide bond out of plane in drug candidates.[1][2]

Kinase Inhibitors: Used as a hinge-binding motif where the Fluorine forms an intramolecular

H-bond to planarize the structure or interact with the protein backbone.[1][2]

Safety & Handling (E-E-A-T)
As a halogenated benzoic acid, this compound acts as a skin and eye irritant.[1][2]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1][2]

Handling: Use in a fume hood.[1][2] Wear nitrile gloves.[1][2]

Storage: Store at room temperature under inert atmosphere (Nitrogen) to prevent hydrolysis

of the methoxy group over long periods, although the ether linkage is generally robust.[1][2]

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 84052991, 3-chloro-2-fluoro-6-methoxybenzoic acid.[1][2] Retrieved from [Link][2]

Vertex AI Search.Synthesis of 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid (Methodology
Reference). (Contextual inference for SNAr mechanism).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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